Trelibet

Description

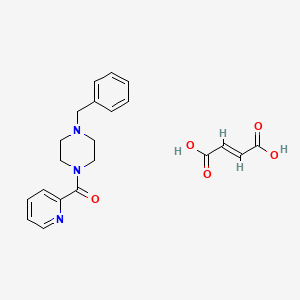

Structure

3D Structure of Parent

Properties

CAS No. |

39640-14-7 |

|---|---|

Molecular Formula |

C21H23N3O5 |

Molecular Weight |

397.4 g/mol |

IUPAC Name |

(4-benzylpiperazin-1-yl)-pyridin-2-ylmethanone;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C17H19N3O.C4H4O4/c21-17(16-8-4-5-9-18-16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15;5-3(6)1-2-4(7)8/h1-9H,10-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

LRLXOTXPDLWOBL-WLHGVMLRSA-N |

SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=N3.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O |

Synonyms |

1-benzyl-4-(2'-pyridylcarbonyl)piperazine EGYT 475 EGYT-475 Trelibet |

Origin of Product |

United States |

Preclinical Pharmacodynamics and Receptor Interactions of Trelibet

In Vitro Pharmacological Characterization of Trelibet and its Metabolites

In vitro studies have been conducted to understand the direct molecular interactions of this compound and its metabolites with various biological targets.

Research into the biochemical mode of action of this compound indicates that its primary effects are mediated by its active metabolite, EGYT-2760. Studies suggest that EGYT-2760 has a central serotoninomimetic action, which includes a 5-HT1 receptor agonistic effect. nih.gov In contrast, further investigations into its receptor interactions revealed that EGYT-2760 does not possess presynaptic alpha 2-adrenoceptor antagonist properties, as it was unable to counteract the inhibitory effect of clonidine (B47849) on neurotransmitter release. nih.gov

Specific data from enzyme inhibition assays for this compound (EGYT-475) and its metabolites are not extensively detailed in the currently available scientific literature.

Studies investigating the effects of this compound and its primary active metabolite, EGYT-2760, on the reuptake of various neurotransmitters have shown distinct profiles for the parent compound versus its metabolite. This compound (EGYT-475) itself was found to have no inhibitory effect on the uptake of neurotransmitters. nih.gov However, its metabolite, EGYT-2760, demonstrated significant inhibition of the high-affinity uptake of noradrenaline, dopamine (B1211576), and particularly serotonin (B10506) in both in vitro and ex vivo models. nih.gov

| Compound | 3H-Noradrenaline Uptake Inhibition | 3H-Dopamine Uptake Inhibition | 3H-Serotonin Uptake Inhibition |

|---|---|---|---|

| This compound (EGYT-475) | No effect | No effect | No effect |

| EGYT-2760 (Metabolite) | Inhibits | Inhibits | Strongly inhibits |

Enzyme Inhibition Assays

In Vivo Neuropharmacological Assessments (Non-Clinical Models)

The pharmacological effects of this compound have been further explored in non-clinical models to understand its functional impact on the central nervous system.

Studies on rodent brain slices have been instrumental in elucidating the influence of this compound and its metabolites on the release of key neurotransmitters.

The effects of this compound (EGYT-475) and its metabolites, EGYT-1354 and EGYT-2760, were examined on the potassium (K+)-stimulated release of tritium-labelled noradrenaline (3H-noradrenaline) from rat brain cortical slices. nih.gov The parent compound this compound and the metabolite EGYT-1354 were found to be ineffective at a concentration of 10-4 mole/l. nih.gov In contrast, the metabolite EGYT-2760 was shown to increase both spontaneous and potassium-evoked noradrenaline release within a concentration range of 10-8 to 10-5 mole/l. nih.gov The stimulatory effect of EGYT-2760 on basal noradrenaline outflow was found to be dependent on neuronal uptake mechanisms but independent of extracellular calcium concentration. nih.gov

| Compound | Concentration | Effect on K+-Stimulated Noradrenaline Release |

|---|---|---|

| This compound (EGYT-475) | 10-4 M | Ineffective |

| EGYT-1354 (Metabolite) | 10-4 M | Ineffective |

| EGYT-2760 (Metabolite) | 10-8 - 10-5 M | Increased release |

Compound Names

| Name | Synonym(s) |

| This compound | EGYT-475, Piberaline |

| EGYT-2760 | N-benzylpiperazine, 1-benzylpiperazine |

| EGYT-1354 | N/A |

| Noradrenaline | Norepinephrine (B1679862) |

| Serotonin | 5-Hydroxytryptamine (5-HT) |

| Dopamine | N/A |

| Clonidine | N/A |

Neurotransmitter Release Studies in Rodent Brain Slices

Comparative Analysis with Reference Compounds (e.g., D-Amphetamine)

The psychostimulant properties of this compound's active metabolite, N-benzylpiperazine (BZP), have been compared to those of D-Amphetamine. As a central nervous system stimulant, BZP is reported to have approximately one-tenth the potency of D-Amphetamine. drugsandalcohol.ieuc.pt Human studies comparing the effects of BZP and dexamphetamine on performance tests have been conducted to evaluate their relative psychomotor stimulant effects. researchgate.net

While both BZP (as the metabolite EGYT-2760) and D-Amphetamine enhance the release of noradrenaline, their mechanisms show distinct differences. In studies using rat brain cortical slices, the ability of EGYT-2760 to increase basal noradrenaline outflow was found to be similar to that of D-amphetamine, an effect that could be prevented by neuronal uptake inhibitors like cocaine and desipramine. nih.gov However, when release was stimulated by potassium, the enhancing effect of D-amphetamine was abolished by these uptake inhibitors, whereas the effect of EGYT-2760 remained unaffected, indicating a divergence in their mechanisms of action under these conditions. nih.gov

Furthermore, data on the potency of these compounds to induce monoamine release via their respective transporters highlight key differences.

| Compound | DAT Release EC50 (nM) | NET Release EC50 (nM) | SERT Release EC50 (nM) |

|---|---|---|---|

| N-benzylpiperazine (BZP) | 175 | 62 | 6050 |

| d-amphetamine | 25 | 7 | 1765 |

EC50 values represent the concentration of the compound required to elicit 50% of the maximal release of the respective neurotransmitter. A lower value indicates higher potency. Data sourced from a comparative analysis of monoamine transporter activity. wikiwand.com

Peripheral Sympathetic Nerve Fiber Interactions

The interaction of this compound and its metabolite with the peripheral sympathetic nervous system has been a subject of investigation, particularly focusing on noradrenaline dynamics.

In studies utilizing the isolated main pulmonary artery of the rabbit, the parent compound this compound (EGYT-475) itself, at concentrations from 10⁻⁷ to 10⁻⁴ M, did not affect the release of [³H]noradrenaline evoked by low-frequency nerve stimulation. researchgate.net However, its active metabolite, EGYT-2760 (BZP), was found to potentiate this nerve-evoked release of noradrenaline. researchgate.net In the absence of the neuronal uptake inhibitor cocaine, EGYT-2760 increased both the resting and the stimulation-evoked release of the neurotransmitter, effects that were associated with muscle contraction. researchgate.net

The modulation of alpha-2 adrenoceptors plays a crucial role in regulating noradrenaline release from sympathetic nerve terminals in a negative feedback loop. aaem.pl The potentiation of noradrenaline release by this compound's metabolite, EGYT-2760, in the rabbit pulmonary artery was found to be inhibited by the preferential alpha-2 adrenoceptor agonist clonidine (10⁻⁶ M). researchgate.net This inhibition, in turn, was antagonized by the alpha-2 adrenoceptor blocking agent yohimbine (B192690) (3 x 10⁻⁷ M). researchgate.net

Conversely, in studies on rat brain cortical slices, EGYT-2760 did not demonstrate an intrinsic presynaptic alpha-2 adrenoceptor antagonist property, as it was unable to antagonize the inhibitory effect of clonidine on its own. nih.gov Some literature suggests BZP acts as an antagonist at the alpha-2 adrenoceptor, similar to yohimbine, which would inhibit the negative feedback mechanism and lead to an increase in released noradrenaline. wikiwand.comwikipedia.orgbionity.comchemeurope.com

Noradrenaline Release from Isolated Rabbit Pulmonary Artery

Serotoninergic Responses in Isolated Tissue Preparations (e.g., Rat Stomach Fundus)

The effects of this compound and its active metabolite EGYT-2760 on serotoninergic responses were specifically investigated using the isolated rat stomach fundus preparation. researchgate.net This tissue is a classical model for studying serotonin (5-HT) receptor activity. Research compared the serotonin agonistic and antagonistic activities of this compound and its metabolite with m-chlorophenyl-piperazine (m-CPP), a common metabolite of other antidepressant drugs. erowid.orgresearchgate.net

Findings from these studies indicate that BZP causes the smooth muscle of the rat stomach fundus to contract. erowid.org This contractile effect was blocked by the serotonin antagonist methergoline, suggesting that the action is receptor-mediated. erowid.org The evidence points towards BZP acting as a direct agonist at the 5-HT2B receptor to produce this effect. erowid.org

Functional Mechanisms at the Molecular and Cellular Level

Modulation of Monoamine Transporters (Serotonin, Norepinephrine, Dopamine)

This compound's primary active metabolite, N-benzylpiperazine (BZP), functions by modulating monoamine transporters, though with a distinct profile. It enhances the release of dopamine and norepinephrine and inhibits the reuptake of dopamine, norepinephrine, and serotonin. researchgate.netnih.gov This action increases the concentration of these neurotransmitters in the synaptic cleft.

Studies using human embryonic kidney 293 (HEK 293) cells expressing human monoamine transporters have provided specific data on the potency of BZP. Research indicates that BZP blocks the norepinephrine transporter (NET) and promotes the release of dopamine (DA). researchgate.net The compound's potency for inducing release at the dopamine, norepinephrine, and serotonin transporters (DAT, NET, and SERT, respectively) has been quantified by its EC50 values. wikiwand.com

| Compound | DAT Release EC50 (nM) | NET Release EC50 (nM) | SERT Release EC50 (nM) |

|---|---|---|---|

| N-benzylpiperazine (BZP) | 175 | 62 | 6050 |

EC50 values represent the concentration of the compound required to elicit 50% of the maximal release of the respective neurotransmitter. A lower value indicates higher potency. Data sourced from a comparative analysis of monoamine transporter activity. wikiwand.com

The data show that BZP is most potent at the norepinephrine transporter, followed by the dopamine transporter, and is significantly less potent at the serotonin transporter. wikiwand.com This profile underscores its primary action as a catecholaminergic agent.

Biochemical and Molecular Mechanisms of Trelibet and Its Metabolites

Elucidation of Neurotransmitter Pathway Modulation

Studies on the effects of Trelibet and its metabolite BZP have focused on their modulation of key neurotransmitter pathways, including serotonin (B10506), dopamine (B1211576), and noradrenaline. wikipedia.orgnih.govfishersci.atsarchemlabs.comfishersci.iewikipedia.org

Serotonin Pathway Interactions

Research has investigated the effects of this compound and its metabolite BZP on the serotoninergic system. BZP has been shown to possess central serotoninomimetic action, which involves the inhibition of serotonin re-uptake and agonistic effects at 5-HT1 receptors. ncats.io Studies on isolated rat stomach fundus compared the serotonin agonistic and antagonistic activities of this compound (EGYT-475) and its metabolite EGYT-2760 (Benzylpiperazine). nih.govresearchgate.nettiho-hannover.dedrugsandalcohol.ieuc.ptnzmj.org.nz

Dopamine Pathway Interactions

BZP, the active metabolite of this compound, significantly affects dopamine neurotransmission. researchgate.netresearchgate.net It is understood to trigger the release of dopamine and inhibit its synaptic re-uptake. drugsandalcohol.ieuc.pteuropa.eu This action is similar to that of known psychostimulants like methamphetamine and cocaine. researchgate.netresearchgate.net Animal studies have demonstrated that BZP increases the extracellular concentration of dopamine in the brain. drugsandalcohol.ieuc.pteuropa.eu The exact mechanism by which BZP causes increased neurotransmitter release is not fully elucidated, though evidence suggests it may block the dopamine transporter complex (DAT), preventing the removal of released dopamine from synapses. tandfonline.com

Noradrenaline Pathway Interactions

The effects of this compound and its metabolite on noradrenaline release have also been studied. This compound itself, at certain concentrations, did not significantly affect the release of [3H]noradrenaline from rabbit pulmonary artery evoked by nerve stimulation. nih.govcambridge.orgd-nb.info However, its metabolite, EGYT-2760 (Benzylpiperazine), potentiated the nerve-evoked release of [3H]noradrenaline. nih.govcambridge.orgd-nb.info This potentiation by BZP was observed even in the absence of a neuronal uptake inhibitor and was accompanied by muscle contraction. nih.gov BZP's effect on noradrenaline release is suggested to involve both a 'yohimbine-like' action (alpha 2-adrenoceptor inhibition) and a 'tyramine-like' effect in peripheral sympathetic nerve fibres. nih.gov Animal studies also indicate that BZP increases the extracellular concentration of noradrenaline, albeit to a lesser extent than dopamine and serotonin. drugsandalcohol.ieuc.pteuropa.eu

Role of Active Metabolites in Pharmacological Activity

The pharmacological activity of this compound is primarily mediated by its active metabolite, Benzylpiperazine (BZP). wikipedia.orgwikidoc.orgresearchgate.net Early research indicated that this compound (EGYT-475) was inactive in cell cultures, while its metabolite BZP was the active component in in vitro studies using rat brain, rat stomach fundus, and rabbit pulmonary artery. researchgate.net

Characterization of Benzylpiperazine (BZP) as a Primary Active Metabolite

Benzylpiperazine (EGYT-2760) has been characterized as the primary active metabolite of this compound (EGYT-475). wikipedia.orgnih.govfishersci.atfishersci.ietandfonline.comuni.wroc.plpsychiatry-psychopharmacology.com Metabolic studies in animals and humans have shown the conversion of this compound to BZP. researchgate.nettandfonline.comscispace.com The stimulant and antidepressant effects initially associated with this compound are largely attributed to the actions of BZP. wikipedia.orgwikidoc.org

Influence of Metabolic Conversion on Receptor Binding Profiles

The metabolic conversion of this compound to BZP significantly influences the resulting receptor binding profiles and pharmacological effects. As this compound itself shows limited activity in vitro, the generation of BZP is crucial for the compound's impact on neurotransmitter systems. researchgate.net BZP's affinity and activity at serotonin, dopamine, and noradrenaline transporters and receptors mediate the observed neurochemical changes. drugsandalcohol.ieuc.pteuropa.eueuropa.eu While the metabolic pathway of BZP in humans is not fully elucidated, studies in animals have shown conversion of EGYT-475 to BZP, which is then further metabolized. researchgate.net The differences in the toxic effects of BZP may be influenced by individual variability in its biotransformation, potentially linked to cytochrome P450 gene polymorphism and catechol-O-methyltransferase activity. d-nb.info

Theoretical Frameworks for Central Nervous System Stimulation

This compound, also known as EGYT-475 (N-benzyl-piperazine-picolinyl fumarate), was initially investigated for its potential antidepressant properties. However, research indicated that this compound itself was largely inactive in in vitro studies, with its central nervous system (CNS) stimulating effects primarily mediated by its metabolite, benzylpiperazine (BZP). tandfonline.comresearchgate.net

Theoretical frameworks explaining the CNS stimulation by this compound, therefore, largely focus on the mechanisms of action of its active metabolite, BZP. BZP is classified as a synthetic stimulant belonging to the piperazine (B1678402) class of chemicals. tandfonline.comresearchgate.net Its stimulant effects are considered similar to those of amphetamines, albeit with lower potency. tandfonline.comdrugsandalcohol.ie

The primary theoretical framework for BZP's CNS stimulation revolves around its interaction with monoamine neurotransmitter systems, specifically dopamine, serotonin, and noradrenaline. researchgate.netresearchgate.net BZP is understood to potentiate the neurotransmission of these monoamines. researchgate.net Studies suggest that BZP has a notable effect on dopamine release and acts as a moderately potent stimulant. researchgate.netresearchgate.net

While peripheral studies provide insights, research on the effects of BZP in the brain has shown some variation. An in vitro study using cortical slices of rat brain did not show a presynaptic alpha-2 adrenoceptor antagonistic effect of BZP, suggesting potential differences in mechanisms between peripheral and central nervous systems or variations across species. drugsandalcohol.ie

Synthetic Chemistry and Structure Activity Relationship Sar Studies of Trelibet

Synthetic Pathways for Trelibet (Piberaline)

The synthesis of Piberaline involves the construction of the molecule, which contains a piperazine (B1678402) core substituted with a benzyl (B1604629) group and a picolinoyl group. wikipedia.org Several synthetic routes have been reported or suggested for the preparation of Piberaline. wikipedia.orgchemsrc.comtaltech.ee

Multi-Step Organic Reactions

One common approach to synthesizing piperazine derivatives, including Piberaline, involves multi-step organic reactions. taltech.eegoogle.comresearchgate.net A described method for Piberaline synthesis involves the reaction of picolinic acid with benzylpiperazine. wikipedia.org Another alternative synthesis route starts from 2-chloropyridine, carbon monoxide, and benzylpiperazine. wikipedia.orgchemsrc.com The synthesis of the piperazine scaffold itself often involves reactions such as the reaction of alcoholic ammonia (B1221849) with 1,2-dichloroethane (B1671644) or the reduction of pyrazine. iiab.me More modern approaches to synthesizing substituted piperazines can utilize methodologies involving the cleavage of the C-N bond of 1,4-diazabicyclo[2.2.2]octane (DABCO) using various activating agents. researchgate.net

A three-step mechanochemical synthesis of Piberaline has also been reported, which included the mechanochemical amide coupling of picolinic acid with N-Boc-piperazine, followed by solvent-free Boc deprotection and mechanochemical alkylation of the resulting amine with benzyl alcohol. taltech.ee

Controlled Reaction Conditions

Achieving high yields and purity in the synthesis of this compound and its analogues often necessitates controlled reaction conditions. google.comwisdomlib.org Factors such as the choice of base, solvent, temperature, and reaction time are critical parameters that can significantly influence the outcome of the synthesis. wisdomlib.org For instance, in the synthesis of certain piperazine derivatives, optimizing conditions like using K2CO3 as a base and DMF as a solvent with microwave irradiation has been shown to improve production efficiency. wisdomlib.org Mechanochemical approaches can offer advantages for fast reactions with insoluble reactants and unstable intermediates, although purification steps like column chromatography may still be required. taltech.ee

Analog and Derivative Synthesis

The piperazine scaffold is a versatile core structure in medicinal chemistry, and the synthesis of analogues and derivatives of compounds like this compound is a common strategy for exploring structure-activity relationships and potentially developing new therapeutic agents. researchgate.netwisdomlib.org

Design and Synthesis of Piperazine Scaffold Variants

The design and synthesis of piperazine scaffold variants involve modifying the core piperazine ring or introducing different substituents at the nitrogen or carbon atoms. taltech.eeherts.ac.ukrsc.org This can lead to compounds with altered chemical and biological properties. ontosight.ai The synthesis of such variants typically employs nucleophilic substitution reactions where the piperazine ring acts as a nucleophile, reacting with suitable electrophiles to attach the desired groups. ontosight.ai Modular synthetic approaches allow for variations in ring size, substitution patterns, and stereochemistry of heterocyclic scaffolds like piperazines. rsc.org

Modification of Substituents for Targeted Activity

Modification of substituents on the piperazine scaffold is a key strategy for targeting specific biological activities. wisdomlib.orgjneonatalsurg.com The nature, position, and electronic properties of substituents can significantly influence a compound's interaction with biological targets, affecting its potency and selectivity. nih.govanalis.com.mymdpi.com For example, introducing halogen, oxygen, and nitrogen atoms or groups containing these elements can enhance binding affinity through interactions like hydrogen bonds and halogen bonds. jneonatalsurg.comnih.gov The introduction of bulky groups or changes in lipophilicity through substituent modification can also impact activity. jneonatalsurg.comanalis.com.my

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

SAR and QSAR studies are crucial for understanding how structural changes in a molecule relate to its biological activity and for guiding the design of new compounds with improved properties. wisdomlib.orgjneonatalsurg.comresearchgate.net

SAR studies of piperazine derivatives, including analogues of Piberaline, have explored the impact of modifications on various biological targets, particularly those in the central nervous system due to the historical use of piperazines in psychoactive drugs. wisdomlib.orgresearchgate.netnih.gov The arylpiperazine moiety is recognized as a significant pharmacophoric fragment for interacting with serotonergic, dopaminergic, and adrenergic receptors. researchgate.netnih.gov

QSAR analyses aim to establish mathematical relationships between molecular descriptors (representing structural and physicochemical properties) and biological activity. researchgate.netnih.gov These studies can help rationalize observed SARs and predict the activity of new, unsynthesized compounds. researchgate.net For instance, QSAR studies on arylpiperazine derivatives have indicated that factors such as molecular shape, distribution of electron density, and charge transfer ability can influence binding affinity to receptors like 5-HT1A. researchgate.net

Research findings on piperazine derivatives demonstrate that specific structural modifications can lead to significant changes in biological activity. For example, studies on piperazine-thiazole derivatives showed that bromine substitution enhanced antimicrobial potency, and certain modifications, including halogen and sulfur substitution, improved anti-inflammatory potential. jneonatalsurg.com

While specific detailed data tables directly linking this compound analogues with quantitative activity data were not extensively found in the provided search results focused solely on synthesis and SAR without venturing into pharmacological effects or clinical data, the principles of SAR and QSAR applied to related piperazine compounds provide a framework for understanding the potential impact of structural variations on this compound's activity.

Identification of Key Pharmacophores for Neurotransmitter Interactions

The biological effects of this compound are largely attributed to its active metabolite, benzylpiperazine (BZP). wikipedia.orgtandfonline.com Studies have shown that BZP interacts with monoamine neurotransmitter transporters, including those for noradrenaline, dopamine (B1211576), and serotonin (B10506). tandfonline.comresearchgate.net Specifically, BZP has been reported to block the dopamine transporter (DAT) and induce the release of dopamine. tandfonline.comresearchgate.net It also demonstrates interactions with the serotonin transporter (SERT) and the norepinephrine (B1679862) transporter (NET). researchgate.net

Pharmacophores represent the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure, triggering or blocking its biological response. nih.govmdpi.com While specific detailed pharmacophore models for this compound or BZP interacting with these transporters were not extensively detailed in the search results, the observed activity of BZP suggests that the piperazine ring structure and the attached benzyl group are key structural elements involved in these interactions. wikipedia.orgtandfonline.comresearchgate.net The ability of BZP to influence monoamine levels indicates that its pharmacophore includes features capable of binding to the active sites or regulatory regions of DAT, SERT, and NET, thereby modulating their function.

Correlating Structural Features with Preclinical Pharmacological Profiles

The preclinical pharmacological profile of this compound is intrinsically linked to the activity of its metabolite, BZP. wikipedia.orgtandfonline.com As a piperazine derivative, BZP's structural features are correlated with its effects on monoamine neurotransmission. tandfonline.comresearchgate.net Preclinical studies in rats have demonstrated that BZP increases the release of noradrenaline, dopamine, and to a lesser extent, serotonin in the central nervous system and synaptosomal preparations. tandfonline.com This broad effect on monoamine systems underlies the stimulant and antidepressant-like effects observed. wikipedia.orgtandfonline.com

The interaction of BZP with the dopamine transporter (DAT), leading to blockade and subsequent dopamine release, is a significant aspect of its pharmacological profile. tandfonline.comresearchgate.net Furthermore, studies on the metabolite (EGYT-2760, BZP) in peripheral sympathetic nerve fibres revealed a potentiation of nerve-evoked [3H]noradrenaline release, alongside 'yohimbine-like' and 'tyramine-like' actions. nih.gov These effects suggest that the structural elements within BZP, particularly the piperazine ring and the benzyl substituent, are crucial for its ability to interact with and modulate the function of adrenergic and other monoamine transporters and receptors. The specific arrangement and electronic properties conferred by these groups are directly correlated with the observed preclinical effects on neurotransmitter dynamics.

Computational Approaches in SAR Studies

Computational approaches play an increasingly vital role in modern SAR studies, allowing for the prediction of biological activity and the understanding of molecular interactions without the need for immediate synthesis and testing of every compound. oncodesign-services.comwikipedia.orgfrontiersin.org Techniques such as molecular modeling and Quantitative Structure-Activity Relationship (QSAR) modeling are employed to build relationships between chemical structures and their biological effects. oncodesign-services.comwikipedia.org These methods can help identify key structural determinants of activity and guide the design of novel compounds with improved properties. oncodesign-services.com

Advanced Analytical Techniques for Trelibet and Its Biotransformation Products

Chromatographic Methodologies

Chromatography plays a vital role in separating Trelibet from complex matrices and its metabolites, allowing for their individual detection and analysis. Various chromatographic techniques offer different advantages depending on the analytical objective.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is a well-established technique used for assessing the purity and confirming the identity of chemical compounds like this compound. HPLC separates compounds based on their interaction with a stationary phase and a mobile phase. By using appropriate columns and mobile phase compositions, this compound can be separated from impurities and excipients. Detection is typically achieved using UV detectors, which measure the absorbance of the compound at a specific wavelength. researchgate.netijzi.netnih.govnih.gov The retention time of this compound under specific HPLC conditions serves as a key parameter for identification, and the peak area or height is used for quantification, allowing for the determination of its purity. ijzi.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection in Biological Matrices (Research Samples)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique particularly suited for the detection and identification of volatile and semi-volatile compounds in complex matrices, including biological samples such as plasma and urine. nih.govresearchgate.netpomics.comazolifesciences.comnih.gov In GC-MS, the sample is first separated by gas chromatography, and the separated components are then introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, producing a mass spectrum that serves as a unique fingerprint for identification. azolifesciences.comthermofisher.com

A sensitive gas chromatographic method has been developed for the determination of this compound and its major metabolites in human plasma and urine. nih.govresearchgate.net This method involved extracting the compounds into dichloromethane (B109758) and analyzing the extracts using a dimethylsilicone capillary column with a nitrogen-phosphorus flame-ionization detector. nih.govcolab.ws The method demonstrated a lower limit of detection of 1 ng/ml for this compound and 5 ng/ml for its metabolites. nih.govcolab.ws Peak-area ratios of the compounds relative to an internal standard showed a linear correlation with their plasma concentrations within the range of 1 to 1000 ng/ml. nih.govcolab.ws This GC-MS method has been successfully applied for the quantification of this compound and two of its metabolites in research samples from individuals after administration. nih.gov

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight (UPLC-QTOF) for Metabolite Profiling

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight (UPLC-QTOF) mass spectrometry is an advanced technique offering high separation power and accurate mass measurements, making it invaluable for comprehensive metabolite profiling and identification, particularly for biotransformation products that may be present at low concentrations. uni.luwaters.comnih.govplos.orgmdpi.comfrontiersin.org UPLC, with its smaller particle sizes and higher flow rates compared to traditional HPLC, provides enhanced chromatographic resolution and speed. waters.com The QTOF mass analyzer provides accurate mass measurements of parent ions and fragment ions, allowing for the determination of elemental compositions and facilitating the identification of unknown metabolites. waters.comnih.govplos.orgmdpi.comfrontiersin.org

UPLC-QTOF is well-suited for analyzing complex biological samples and can detect a wide range of metabolites. nih.govplos.orgmdpi.com This technique is particularly useful for studying drug metabolism, as it can reveal numerous biotransformation products, including those formed through various metabolic pathways such as oxidation, reduction, hydrolysis, and conjugation. jmb.or.krnih.govfrontiersin.org While specific studies detailing the UPLC-QTOF analysis of this compound and its metabolites were not extensively found, the general application of this technique in drug metabolism and metabolite profiling of related piperazine (B1678402) derivatives suggests its applicability for comprehensive analysis of this compound biotransformation. dntb.gov.uadntb.gov.ua

Spectroscopic Characterization

Spectroscopic techniques provide valuable structural information about this compound and its metabolites, complementing the data obtained from chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for determining the structure of organic compounds. uni.ludntb.gov.uagrafiati.comresearchgate.netsigmaaldrich.com By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. grafiati.comresearchgate.netsigmaaldrich.com Different types of NMR experiments (e.g., 1H NMR, 13C NMR) provide complementary information. grafiati.comresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a compound. uni.lugrafiati.comresearchgate.netgrafiati.comresearchgate.netnih.govrsc.orgyoutube.com This absorption corresponds to the vibrational modes of the molecule's chemical bonds, producing a spectrum with characteristic peaks that serve as a "fingerprint" for the compound. researchgate.netyoutube.com IR spectroscopy is useful for identifying the presence of specific functional groups within a molecule, such as carbonyls, amines, and aromatic rings, which are present in this compound. uni.luchemspider.com

IR spectroscopy has been used in the characterization of piperazine derivatives, including those with structural similarities to this compound. grafiati.comresearchgate.netgrafiati.com While IR spectroscopy alone may not provide complete structural elucidation, it offers valuable confirmatory information about the functional groups present and can be used to compare spectra of unknown samples to reference spectra for identification purposes. researchgate.netyoutube.com Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a common IR technique that allows for direct analysis of solid or liquid samples with minimal preparation. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique widely used for the identification and structural elucidation of chemical compounds and their metabolites. HRMS provides highly accurate mass measurements, often to several decimal places, which allows for the determination of the elemental composition of an analyte. utmb.edu This is particularly valuable in the analysis of complex biological matrices where numerous endogenous compounds are present.

In the context of biotransformation studies, HRMS is essential for identifying and characterizing metabolites, which are the products formed when an organism processes a compound. pharmaron.comnih.gov By analyzing biological samples (such as plasma, urine, or tissue extracts) using HRMS, researchers can detect metabolites based on their accurate masses and fragmentation patterns, comparing them to the parent compound and potentially predicting their structures. nih.govmdpi.com This approach is crucial for understanding how a compound is metabolized in the body.

While general applications of HRMS in identifying compounds and their biotransformation products are well-documented pharmaron.comnih.govmdpi.comresearchgate.netnih.govnih.gov, specific detailed research findings focusing solely on the HRMS analysis of this compound and its complete range of biotransformation products were not extensively available in the provided search results. However, predicted HRMS data for this compound (C17H19N3O) are available, including predicted mass-to-charge ratios and collision cross-section values for various adducts. uni.lu This type of data is fundamental for developing HRMS methods for this compound.

An example of predicted HRMS data for this compound (C17H19N3O) includes:

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 282.16008 | 168.1 |

| [M+Na]+ | 304.14202 | 182.5 |

| [M+NH4]+ | 299.18662 | 175.8 |

| [M+K]+ | 320.11596 | 174.4 |

| [M-H]- | 280.14552 | 172.9 |

| [M+Na-2H]- | 302.12747 | 178.0 |

| [M]+ | 281.15225 | 171.5 |

| [M]- | 281.15335 | 171.5 |

Note: Data based on predicted values for this compound (C17H19N3O). uni.lu

The identification of this compound's active metabolite, benzylpiperazine wikipedia.org, suggests that analytical methods, including potentially HRMS, would be employed to monitor and quantify this metabolite alongside the parent compound in relevant studies. A gas chromatographic method for determining this compound and its major metabolites in human plasma and urine was reported in 1986, indicating that analytical techniques have been applied to study this compound's fate in biological systems. researchgate.net The use of mass spectrometry, including accurate mass measurement, has also been mentioned in the context of this compound analogues. grafiati.com

Reproducibility and Standardization in Analytical Research

Reproducibility and standardization are fundamental principles in analytical chemistry, ensuring the reliability and comparability of results obtained from different measurements, laboratories, or over time. Reproducibility refers to the precision between laboratories, often assessed through collaborative studies, and is particularly relevant for the standardization of methodologies. globalresearchonline.neteuropa.eu Standardization involves establishing consistent procedures and criteria for analysis.

For the analysis of this compound and its biotransformation products, ensuring reproducibility and standardization would involve several key aspects of analytical method validation. Method validation is a crucial process that provides documented evidence of the suitability, accuracy, specificity, and precision of a test procedure for its intended purpose. globalresearchonline.net

Key parameters considered in analytical method validation that contribute to reproducibility and standardization include:

Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. europa.eu It can be assessed at different levels: repeatability (within the same laboratory over a short time), intermediate precision (within the same laboratory under varying conditions like different days, analysts, or equipment), and reproducibility (between different laboratories). globalresearchonline.neteuropa.eu

Accuracy: This refers to the closeness of agreement between the value found and the accepted true value. globalresearchonline.net

Specificity: This is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present. globalresearchonline.net

Linearity: This is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a defined range. europa.eugtfch.orgdemarcheiso17025.com

Range: This is the interval between the upper and lower concentrations of analyte for which the method has demonstrated suitability. europa.eugtfch.orgdemarcheiso17025.com

Robustness: This is a measure of the method's capability to remain unaffected by small, deliberate variations in method parameters. globalresearchonline.netgtfch.org

Implementing validated methods with defined standard operating procedures (SOPs) is essential for standardization. oiv.int This includes using calibrated equipment, qualified personnel, and appropriate reference standards. demarcheiso17025.com Inter-laboratory comparisons and proficiency testing are also valuable tools for assessing reproducibility and ensuring comparability of results across different laboratories. globalresearchonline.neteuropa.euoiv.int

While the importance of reproducibility and standardization in analytical research is universally acknowledged and guidelines exist for method validation globalresearchonline.neteuropa.eugtfch.orgdemarcheiso17025.comoiv.int, specific detailed studies focusing on the reproducibility and standardization of analytical methods developed precisely for this compound were not prominently found in the provided search results. However, any reliable analytical method for this compound, particularly for quantitative analysis in complex matrices like biological samples, would necessitate rigorous validation according to established guidelines to ensure the accuracy and reliability of the data obtained.

Metabolic Pathways and Enzyme Kinetics of Trelibet

In Vitro Metabolism Studies

In vitro metabolism studies are fundamental in characterizing the metabolic profile of a drug candidate. These studies typically employ subcellular fractions like microsomes or intact cells such as hepatocytes to mimic the metabolic environment of the liver, the primary organ of drug metabolism. admescope.comnih.gov

Hepatic Microsomal Metabolism

Hepatic microsomes are subcellular fractions of liver cells that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are primarily responsible for Phase I metabolism. evotec.comgpnotebook.comnews-medical.net Studies utilizing liver microsomes are a common approach to assess the metabolic stability of a compound and to identify metabolites formed via oxidative pathways. evotec.comsrce.hr The incubation of a test compound with liver microsomes in the presence of cofactors like NADPH initiates metabolic reactions. evotec.comsrce.hr Samples are taken at various time points, and the disappearance of the parent compound or the appearance of metabolites is measured, often using techniques like liquid chromatography-mass spectrometry (LC-MS). evotec.com Microsomal stability assays can provide an estimate of the in vitro intrinsic clearance of a compound. evotec.comsrce.hr

Hepatocyte Incubation Studies

Hepatocytes, as intact liver cells, offer a more complete model of hepatic metabolism compared to microsomes, as they retain both Phase I and Phase II metabolic enzyme activities, as well as transporter functions. admescope.comnih.govnih.govlnhlifesciences.org Incubating Trelibet with hepatocytes allows for the investigation of a broader range of metabolic transformations, including conjugation reactions. admescope.com Hepatocyte incubation studies are considered a gold standard for preclinical drug safety assessment and for evaluating the potential for enzyme induction. thermofisher.com While standard hepatocyte cultures have limitations in terms of lifespan, leading to a decline in metabolic function, longer-term culture models have been developed to study compounds with slower metabolic turnover. nih.govlnhlifesciences.orgthermofisher.com These studies can help identify metabolites that might not be formed in shorter-term microsomal incubations. nih.gov

Cross-Species Metabolic Profiling (Preclinical Models)

Comparing the metabolic profiles of a compound across different species used in preclinical studies (such as rat, dog, and monkey) is essential to assess the relevance of these animal models for predicting human metabolism. scispace.comsciex.com In vitro studies using liver microsomes or hepatocytes from various species can reveal differences in the metabolic pathways and the rates of metabolism. evotec.comnih.govmdpi.com Significant species differences in qualitative and quantitative aspects of metabolism can impact the extrapolation of preclinical toxicity and efficacy data to humans. sciex.commdpi.com Therefore, cross-species metabolic profiling helps in selecting appropriate animal models and understanding potential differences in metabolite exposure between preclinical species and humans. mdpi.com Studies have compared this compound metabolism in rats, dogs, and humans. scispace.com

Identification and Characterization of Metabolites

Identifying and characterizing the metabolites of this compound is a critical step in understanding its biotransformation. This process typically involves analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), to separate and detect the various metabolic products formed during in vitro or in vivo studies. evotec.combioivt.comnih.gov

Primary and Secondary Metabolites

Metabolites are generally categorized as primary or secondary based on their formation sequence and role. Primary metabolites are the initial products of the parent compound's biotransformation, while secondary metabolites are formed from the further metabolism of primary metabolites. nih.govlibretexts.orgebsco.com The identification of both primary and secondary metabolites provides a comprehensive picture of the metabolic fate of this compound. nih.gov Techniques like LC-MS, including high-resolution mass spectrometry, are used for the detection and structural characterization of these metabolites. evotec.combioivt.comnih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP1A2, CYP3A4) in this compound Biotransformation

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the Phase I metabolism of many drugs and xenobiotics. news-medical.netnih.govdovepress.comdynamed.commdpi.com Several CYP isoforms are particularly important in drug metabolism, including CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.govdovepress.comdynamed.com These enzymes catalyze a variety of oxidative reactions, such as hydroxylation, demethylation, and dealkylation, which generally increase the water solubility of compounds, facilitating their excretion. gpnotebook.comdynamed.com

Specific CYP enzymes involved in the metabolism of this compound have been investigated. Studies have indicated the involvement of CYP2D6, CYP1A2, and CYP3A4 in this compound metabolism. CYP3A4 is the most abundant CYP isoform in the human liver and is involved in the metabolism of a large proportion of clinically used drugs. dovepress.compensoft.net CYP2D6 is another significant enzyme, responsible for metabolizing approximately 25% of marketed drugs, and is known for its genetic polymorphisms that can lead to significant variability in drug metabolism. mdpi.compensoft.net CYP1A2 is also involved in the metabolism of various compounds, and its activity can be influenced by factors such as smoking and certain dietary components. gpnotebook.com Identifying the specific CYP isoforms involved in this compound's biotransformation is crucial for predicting potential drug-drug interactions and understanding variability in patient response.

Table 1: Key Cytochrome P450 Enzymes Involved in Drug Metabolism

| CYP Isoform | Primary Role in Metabolism | Notes |

| CYP3A4 | Metabolism of a large percentage of clinical drugs (approx. 46%) dovepress.com | Most abundant in liver pensoft.net |

| CYP2D6 | Metabolism of approximately 25% of clinical drugs pensoft.net | Highly polymorphic, significant source of variability mdpi.com |

| CYP1A2 | Metabolism of various drugs (approx. 9% of drugs) dovepress.com | Activity influenced by environmental factors gpnotebook.com |

| CYP2C9 | Metabolism of approximately 16% of drugs dovepress.com | |

| CYP2C19 | Metabolism of various drugs | Often grouped with CYP2D6 for metabolic capacity (12% of drugs) dovepress.com |

Table 2: In Vitro Metabolism Study Models and Applications

| Model System | Primary Metabolic Focus | Advantages | Limitations | Applications |

| Liver Microsomes | Phase I (Oxidative) Metabolism evotec.com | Easy to prepare, high-throughput adaptable evotec.com | Lack Phase II enzymes and cellular structure admescope.com | Metabolic stability screening, metabolite identification (Phase I) evotec.comsrce.hr |

| Hepatocytes (Suspension) | Phase I and Phase II Metabolism admescope.com | More complete metabolic profile than microsomes admescope.com | Limited incubation time (typically ≤ 6 hours) lnhlifesciences.orgnih.gov | Metabolic stability, metabolite identification, enzyme induction studies thermofisher.comnih.gov |

| Hepatocytes (Culture) | Phase I and Phase II Metabolism admescope.com | Longer incubation times possible nih.govlnhlifesciences.orgthermofisher.com | Decline in function over time in standard cultures thermofisher.com | Studying low turnover compounds, longer-term toxicity nih.govlnhlifesciences.orgthermofisher.com |

| Cross-Species Microsomes/Hepatocytes | Species Comparison of Metabolism mdpi.com | Assess relevance of animal models mdpi.com | Extrapolation challenges exist sciex.commdpi.com | Predicting human metabolism from preclinical data mdpi.com |

Involvement of Other Enzyme Systems (e.g., Catechol-O-methyl-transferase)

The metabolism of certain compounds, including some drugs, can involve cytochrome P450 (CYP) enzymes, particularly the CYP2D6 iso-enzyme, and Catechol-O-methyl-transferase (COMT) europa.eu. COMT is an enzyme that catalyzes the O-methylation of compounds containing a catechol structure, including catecholamine neurotransmitters like dopamine (B1211576), epinephrine, and norepinephrine (B1679862), as well as various drugs and substances with a catechol structure wikipedia.orgnih.govnih.gov. This methylation is generally classified as a phase II metabolic reaction nih.gov. COMT exists in two primary isoforms: a soluble form (S-COMT) found predominantly in peripheral tissues like the liver, kidney, and intestines, and a membrane-bound form (MB-COMT) more prevalent in the central nervous system nih.govmdpi.com. While the direct involvement of COMT in the primary metabolism of this compound (EGYT-475) itself is not explicitly detailed in the search results, its active metabolite, N-benzylpiperazine (BZP, EGYT-2760), which is structurally related to piperazine (B1678402) derivatives, appears to be subject to metabolism that can involve COMT. Studies on the metabolism of BZP in rats have shown minor metabolism including methylation by catechol-O-methyl-transferase (COMT) researchgate.net. The metabolism of BZP may also involve cytochrome P450 enzymes, such as CYP2D6, CYP1A2, and CYP3A4 europa.eu. Genetic polymorphisms in these enzyme systems can influence the metabolism of compounds like BZP, potentially leading to variations in individual responses europa.eudrugsandalcohol.ie.

Enzyme Kinetic Studies

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions and how various factors, including inhibitors, affect these rates wikipedia.org. Studying enzyme kinetics can provide insights into the catalytic mechanism of an enzyme and how a substance might influence its activity wikipedia.org. Biotransformation processes, which involve enzymatic reactions, play a crucial role in drug development and understanding the metabolic pathways of new drug candidates is essential for evaluating their efficacy mdpi.com.

Determination of Inhibition Constants (Ki)

Comparative Preclinical Pharmacology of Trelibet and Piperazine Derivatives

Structural Similarities and Differences with Related Piperazines (e.g., BZP, Befuraline, TFMPP, mCPP)

At its core, Trelibet, like BZP, Befuraline, TFMPP, and mCPP, features a six-membered piperazine (B1678402) ring containing two nitrogen atoms. researchgate.neteuropa.eu The structural variations among these compounds arise from the substituents attached to the nitrogen atoms of this central ring.

This compound is chemically described as [4-(Phenylmethyl)piperazin-1-yl]-pyridin-2-ylmethanone, indicating a benzyl (B1604629) group attached to one nitrogen and a pyridin-2-ylcarbonyl group attached to the other. wikipedia.org

Benzylpiperazine (BZP) is characterized by a benzyl group attached to one nitrogen of the piperazine ring. wikipedia.orgwikipedia.org Befuraline (DIV-154) is structurally related to this compound and BZP. wikipedia.orgwikipedia.org Its structure is N-(benzo[b]furan-2-ylcarbonyl)-N'-benzylpiperazine, featuring a benzyl group and a benzofuran-2-ylcarbonyl group attached to the piperazine ring. wikipedia.org This suggests a similarity to this compound in having a benzyl substituent and a carbonyl-linked aromatic/heteroaromatic group, although the specific aromatic/heteroaromatic moiety differs (pyridin-2-yl in this compound vs. benzofuran-2-yl in Befuraline).

TFMPP (3-Trifluoromethylphenylpiperazine) and mCPP (meta-Chlorophenylpiperazine) belong to the phenylpiperazine subclass, where a substituted phenyl group is directly attached to a nitrogen atom of the piperazine ring. europa.euwikipedia.orgwikipedia.org TFMPP has a trifluoromethyl group at the meta position of the phenyl ring, while mCPP has a chlorine atom at the meta position of the phenyl ring. wikipedia.orgwikipedia.org

The key structural differences lie in the nature of the substituents (benzyl vs. substituted phenyl) and the presence or absence of a carbonyl linker between the piperazine ring and an aromatic/heteroaromatic system. This compound and Befuraline share the benzyl substituent and a carbonyl linker, differentiating them from BZP (benzyl only) and the phenylpiperazines (TFMPP, mCPP) which have a direct phenyl attachment.

Comparative Effects on Neurotransmitter Systems

The preclinical pharmacological profiles of this compound and related piperazine derivatives reveal varying degrees of interaction with monoaminergic neurotransmitter systems, particularly serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862).

This compound's stimulant and antidepressant effects are thought to be largely mediated by its active metabolite, benzylpiperazine (BZP). wikipedia.orgresearchgate.net Studies on the action of this compound on noradrenaline release in rabbit pulmonary artery showed that this compound itself did not significantly affect nerve-evoked noradrenaline release, but its metabolite (EGYT-2760, which is BZP) did potentiate this release. nih.gov This suggests that this compound may function as a prodrug for BZP, with the parent compound having limited direct effects on noradrenergic neurotransmission in this model. researchgate.net

BZP is known to enhance the release and inhibit the reuptake of dopamine, norepinephrine, and serotonin, with a more pronounced effect on dopamine release. researchgate.net It is described as a central nervous system stimulant. europa.euwikipedia.org

In contrast, TFMPP and mCPP primarily interact with the serotonergic system. cahma.org.aumdpi.com TFMPP binds to several serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C, acting as a full agonist at most of these sites except 5-HT2A where it is a weak partial agonist or antagonist. wikipedia.org TFMPP also evokes the release of serotonin. wikipedia.org mCPP is also a potent agonist at 5-HT2C receptors and has significant affinity for other serotonin receptors. europa.euwikipedia.orgmdpi.com Unlike mCPP, TFMPP has insignificant affinity for the 5-HT3 receptor. wikipedia.org While TFMPP and mCPP primarily affect serotonin, BZP has a broader impact on monoamine systems, particularly dopamine and norepinephrine. researchgate.netmdpi.com

Befuraline, like this compound, is also thought to exert its effects partly through its active metabolite, BZP. wikipedia.org This suggests a shared metabolic pathway leading to a common active species that contributes to their pharmacological activity.

Comparative effects on neurotransmitter systems are summarized in the table below:

| Compound | Primary Neurotransmitter System Interaction | Key Mechanisms Reported |

| This compound | Noradrenergic (via metabolite BZP) | Parent: Limited effect on NA release. Metabolite (BZP): Potentiates NA release. nih.gov |

| BZP | Dopaminergic, Noradrenergic, Serotonergic | Enhances release and inhibits reuptake of DA, NE, 5-HT. researchgate.net |

| Befuraline | Primarily via metabolite BZP | Effects linked to active metabolite BZP. wikipedia.org |

| TFMPP | Serotonergic | Agonist at 5-HT1A/B/D, 5-HT2C; partial agonist/antagonist at 5-HT2A; evokes 5-HT release. wikipedia.org |

| mCPP | Serotonergic | Agonist at 5-HT2C; interacts with other 5-HT receptors. wikipedia.orgmdpi.com |

Metabolic Divergence and its Pharmacological Implications

The metabolism of piperazine derivatives can significantly influence their pharmacological profiles, particularly if metabolites are pharmacologically active. The search results indicate that this compound and Befuraline are metabolized to BZP, which is considered an active metabolite contributing to their effects. wikipedia.orgwikipedia.orgresearchgate.net This suggests that this compound and Befuraline may be considered prodrugs of BZP. The conversion of this compound and Befuraline to BZP represents a metabolic convergence that leads to some shared pharmacological properties mediated by BZP.

BZP itself is metabolized, potentially involving cytochrome P450 enzymes (such as CYP2D6) and catechol-O-methyl-transferase (COMT). europa.eu TFMPP is metabolized in the liver, involving CYP2D6, CYP1A2, and CYP3A4. wikipedia.org A metabolite of TFMPP is 4-HO-TFMPP. wikipedia.org mCPP is also metabolized in the liver, primarily by CYP2D6. wikipedia.org

Preclinical Models for Evaluating Analogous Chemical Entities

The preclinical evaluation of piperazine derivatives, including this compound and its analogs, utilizes a range of in vitro and in vivo models to assess their pharmacological activities and potential effects.

In vitro studies are crucial for understanding the molecular mechanisms of action, such as receptor binding affinity and effects on neurotransmitter uptake and release. For example, studies on TFMPP have involved assessing its binding affinity at various serotonin receptor subtypes and its ability to evoke serotonin release in synaptosomes or brain slices. wikipedia.orgresearchgate.net Similarly, the effect of this compound's metabolite (BZP) on noradrenaline release has been studied using isolated tissue preparations like the rabbit pulmonary artery. nih.gov Cell-based assays are also used to evaluate the activity of piperazine derivatives, such as assessing cytotoxicity or specific cellular pathway modulation. rsc.orgplos.org

In vivo preclinical models are employed to investigate behavioral effects and pharmacological activity in living organisms. Rodent models, such as mice and rats, are commonly used. Studies evaluating antidepressant or anxiolytic-like effects of piperazine derivatives may utilize behavioral tests like the forced swimming test, elevated plus maze, or open field test. nih.gov Models assessing effects on aggression in rodents have also been used for compounds like TFMPP. wikipedia.org Locomotor activity studies in animals can provide insights into the stimulant or depressant properties of these compounds. wikipedia.org Preclinical models are also used to study the metabolism and pharmacokinetics of these compounds. pharmaron.cominvitrocue.com

Specific examples of preclinical models mentioned in the search results include:

Studies on [3H]noradrenaline release from isolated rabbit pulmonary artery to assess effects on noradrenergic neurotransmission. nih.gov

Evaluation of radioprotective effects in cell lines (e.g., MOLT-4) and peripheral blood mononuclear cells (PBMCs) for some piperazine derivatives, although this is a specific application not directly related to the psychoactive effects of this compound and its close analogs. rsc.org

In silico molecular docking and dynamics studies to predict interactions with target proteins, such as PARP-1 inhibitors or acetylcholinesterase, for various piperazine derivatives. acs.orgnih.gov

Behavioral models in mice to screen for antidepressant activity, such as the forced swimming test. tandfonline.com

These preclinical models, ranging from in vitro molecular studies to in vivo behavioral assessments, are essential for characterizing the pharmacological profiles of piperazine derivatives and understanding the relationship between their chemical structures and biological activities before any potential human studies.

Emerging Research Avenues and Methodological Considerations for Trelibet Studies

Advancements in Preclinical Research Methodologies

Preclinical research is a critical phase in the investigation of chemical compounds, involving in vitro and in vivo studies to characterize their biological effects before potential human trials angelinipharma.comneuralink.com. For compounds like Trelibet, these studies aim to elucidate mechanisms of action and evaluate potential efficacy in relevant biological systems.

Application of Advanced In Vitro Models

In vitro models, conducted outside of a living organism, are fundamental in initial research phases neuralink.com. These models allow for controlled environments to study cellular and molecular interactions. While specific advanced in vitro models applied directly to this compound are not extensively detailed in the search results, the broader field of preclinical research utilizes various sophisticated in vitro systems. These include cell culture models, such as two-dimensional monolayer cultures and increasingly, three-dimensional (3D) cell culture systems, which better mimic the physiological characteristics of tissues in vivo nih.govmdpi.com. Organ-on-a-chip technology and precision-cut tissue slices also represent advancements in in vitro modeling, offering more complex and physiologically relevant environments for studying compound effects mdpi.comnih.gov. For instance, in vitro models using cell lines have been employed to study the effects of related compounds like N-benzylpiperazine (BZP), a metabolite of this compound, on cellular processes d-nb.inforesearchgate.net. Studies on this compound metabolism have also been conducted in vitro using tissue from different species scispace.com.

Development of Novel In Vivo Research Paradigms (Non-Clinical)

In vivo research involves studies conducted within living organisms, typically animal models in the preclinical stage neuralink.com. These non-clinical studies are essential for understanding the systemic effects of a compound, its metabolism, and its impact on complex biological systems. Novel in vivo research paradigms aim to improve the translatability of findings to humans and refine experimental approaches nih.gov. While specific novel in vivo paradigms for this compound research are not explicitly described, preclinical in vivo studies on this compound and its metabolites have been conducted in various animal models, such as rats and rabbits, to investigate their biochemical actions and effects on neurotransmitter release wikipedia.orgphysiology.org. The development of more predictive animal models that better recapitulate human disease states is an ongoing area of focus in preclinical research nih.gov.

Computational Chemistry and Molecular Modeling for this compound Research

Computational chemistry and molecular modeling play a significant role in modern chemical and pharmacological research, offering insights into molecular properties, interactions, and predicted activities grafiati.commdpi.com. These methods can complement and guide experimental studies of compounds like this compound.

Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (e.g., a ligand like this compound or its metabolites) to another (e.g., a protein receptor) when bound to form a stable complex grafiati.combiorxiv.org. This helps in understanding potential binding sites and affinities. Molecular dynamics (MD) simulations extend this by simulating the physical movements of atoms and molecules over time, providing insights into the stability of molecular complexes and conformational changes readthedocs.ionih.gov. While direct application of docking and MD simulations specifically for this compound is not prominently featured in the search results, these techniques are widely applied to study the interactions of related piperazine (B1678402) derivatives with biological targets, such as receptors grafiati.combiorxiv.org. Studies on related compounds have utilized molecular docking to determine receptor-ligand interactions and molecular dynamics simulations to assess the stability of these complexes grafiati.combiorxiv.orgnih.gov.

Predictive Modeling of Pharmacological Activity

Predictive modeling uses computational approaches, often involving machine learning and statistical methods, to forecast the biological or pharmacological activity of compounds based on their chemical structures and properties mdpi.comtaylorfrancis.comresearchgate.net. This can help prioritize compounds for synthesis and experimental testing. For compounds structurally similar to this compound, predictive models can be developed to estimate their potential interactions with various biological targets or predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, although the latter falls outside the scope of this article researchgate.netbroadinstitute.org. Quantitative Structure-Activity Relationship (QSAR) modeling, a form of predictive modeling, correlates chemical structure with biological activity researchgate.net. While specific predictive modeling studies for this compound's pharmacological activity are not detailed, this approach is a general trend in drug discovery and can be applied to piperazine derivatives grafiati.commdpi.com.

Addressing Research Gaps and Future Investigative Directions

Despite the historical research on this compound, several research gaps remain, and future investigations could explore various directions. The limited widespread acceptance and current use of this compound suggest potential areas that warrant further investigation wikipedia.org.

One significant gap highlighted in the context of related compounds like BZP is the need for more research on long-term effects researchgate.net. While this touches upon safety, from a research methodology perspective, it points to the need for extended duration in vivo studies and potentially the development of models capable of assessing chronic exposure effects.

Comprehensive Elucidation of Minor Metabolic Pathways

While it is known that this compound is metabolized to BZP, wikipedia.org the complete metabolic pathway of BZP in humans is not yet fully elucidated. mims.com Studies in animals have provided some insights, indicating that BZP undergoes minor metabolism including hydroxylation at the aromatic ring, methylation by catechol-O-methyl-transferase (COMT), and degradation of the piperazine ring. mims.com In vitro studies using rat and dog liver preparations demonstrated the conversion of EGYT-475 (this compound) to BZP, followed by debenzylation to form hippuric acid. mims.com Liver enzymes such as CYP2D6, CYP1A2, and CYP34A have been implicated in BZP metabolism. wikipedia.org The interaction of BZP with these enzymes suggests a potential for drug-drug interactions. wikipedia.org

Quantitative data on BZP excretion in rats indicate that a significant portion (6.7%) of excreted metabolites within a 48-hour period consisted of unaltered BZP. mims.com In humans, only small amounts of BZP and TFMPP are excreted in the urine, suggesting limited bioavailability for these compounds. flybase.org Elimination of BZP is largely complete within 44 hours. flybase.org The primary metabolic transformations involve hydroxylation and N-dealkylation, catalyzed by cytochrome P450 and catechol-o-methyl transferase enzymes. flybase.org Further research is needed to comprehensively map these minor metabolic routes and quantify the contribution of each pathway in humans.

Long-Term Preclinical Studies on Neurobiological Effects (Non-Toxicological)

Preclinical research has established that this compound's development as an antidepressant was discontinued (B1498344) due to undesirable amphetamine-like effects mediated by its conversion to BZP. wikipedia.org BZP, similar to amphetamine and methamphetamine, facilitates the release of dopamine (B1211576) from non-vesicular pools. herts.ac.uknih.gov BZP's subjective effects at high doses have been shown to cross-generalise with those of amphetamines in drug discrimination studies. herts.ac.uknih.gov The compound primarily exerts dopaminergic and noradrenergic actions flybase.org and has been shown to increase extracellular levels of dopamine and serotonin (B10506) in animal models. wikipedia.org

An earlier study in 1978 suggested that EGYT-475 (this compound) possessed antidepressant activity by antagonizing the effects induced by reserpine, a monoamine depletion agent. wikipedia.org Subsequent cell culture experiments revealed that these compounds acted as prodrugs, being metabolized to the active compound, BZP. wikipedia.org Investigations into the effects of this compound and its metabolite EGYT-2760 (BZP) on serotoninergic responses in isolated rat stomach fundus have also been conducted. Furthermore, EGYT-2760 has been shown to potentiate the nerve-evoked release of [3H]noradrenaline in the isolated rabbit pulmonary artery. flybase.org

Despite these findings, there remains a limited body of research specifically addressing the long-term neurobiological consequences of chronic exposure to BZP in preclinical settings, outside the scope of toxicological assessments. Studies in animals have demonstrated that BZP, similar to certain cathinones, can induce powerful locomotor stimulant effects in a dose- and compound-dependent manner. wikipedia.org Prolonged administration of these compounds can lead to the development of sensitization to their effects. wikipedia.org The observed increase in ambulation and movements in rodents following BZP administration is attributed to elevated levels of dopamine in the nucleus accumbens and serotonin. flybase.org Future long-term preclinical studies are crucial to understand potential neuroadaptations and persistent neurobiological changes that may occur with extended exposure.

Exploration of Potential Theoretical Applications in Unrelated Biological Systems

While the primary focus of this compound and BZP research has been on their psychoactive and metabolic properties, there is theoretical potential for exploring their effects in biological systems unrelated to their known central nervous system activity. The core piperazine structure, present in BZP, is a well-studied heterocycle in drug design, utilized as a scaffold and to enhance aqueous solubility. This fundamental chemical property suggests the potential for developing this compound- or BZP-derived compounds with applications beyond neuropharmacology.

Although research directly on this compound in completely unrelated biological systems is scarce in the provided literature, studies on BZP and related piperazine derivatives offer some examples of exploring effects in diverse biological contexts. For instance, the toxic effects of BZP and other piperazine derivatives have been investigated using Caenorhabditis elegans as an in vivo model to assess impacts on development, reproduction, and behavior. While the primary context of this study was toxicity, the use of a non-mammalian model like C. elegans for behavioral and developmental assessments illustrates the potential to explore effects in less conventional biological systems.

Furthermore, studies examining the effects of this compound and its metabolite on the serotoninergic responses of isolated rat stomach fundus and the potentiation of noradrenaline release in the rabbit pulmonary artery flybase.org represent explorations in peripheral mammalian tissues, distinct from the central nervous system. These examples, while still within a mammalian physiological context, highlight the possibility of investigating the interactions of this compound and its metabolites with various receptors and pathways in different biological environments. Theoretical applications could extend to areas where piperazine-based structures are relevant, such as certain enzyme interactions or roles in specific cellular processes, necessitating targeted investigation in appropriate model systems.

Methodological Challenges and Strategies for Data Discrepancies

Research into compounds like this compound and its metabolites presents various methodological challenges that can contribute to data discrepancies across studies. Addressing these challenges is crucial for obtaining reliable and comparable results.

Importance of Controlled Experimental Conditions

Maintaining controlled experimental conditions is paramount in research involving psychoactive compounds and their metabolites to ensure the validity and reproducibility of findings. Early human experiments investigating the effects of BZP were conducted in controlled environments. wikipedia.org More recent controlled studies have utilized validated subjective questionnaires and physiological measurements to gain further insight into the effects of BZP in humans. wikipedia.org Controlled trials have been instrumental in demonstrating the similarity of BZP's subjective effects to those of amphetamine.

The use of controlled study designs, such as randomized, double-blind, placebo-controlled trials, is essential for minimizing bias and clearly attributing observed effects to the substance being studied. Such designs have been employed in research investigating the effects of BZP and related analogues on human neural processing and subjective and physiological effects in volunteers. flybase.org Implementing rigorous control over variables such as dose, route of administration, participant characteristics, and environmental factors is critical for generating reliable data and reducing variability between studies. Controlled studies are specifically needed to reliably address various aspects of BZP's effects.

Role of Replication Studies

Replication studies play a vital role in confirming initial findings and increasing confidence in the observed effects of a compound. While the term "replication study" is not always explicitly used, the scientific process inherently relies on the ability of different research groups to obtain similar results when investigating the same phenomena. The existence of multiple studies exploring similar aspects of this compound and BZP pharmacology, such as their metabolic pathways or neurobiological effects, contributes to the validation of findings across different laboratories and methodologies.

Discrepancies in data can arise from variations in experimental protocols, animal models used, sample sizes, and analytical techniques. Replication, or the independent confirmation of results, helps to identify findings that are robust and those that may be influenced by specific experimental conditions. The noted need for further research into the mechanisms of action and long-term effects of BZP implicitly calls for continued investigation and, where necessary, replication of existing studies to build a comprehensive and reliable understanding.

Q & A

Q. What experimental models are most appropriate for the initial pharmacological characterization of Trelibet?

Methodological Answer: Preclinical studies should prioritize in vitro models (e.g., isolated rat retinas for serotoninergic activity) and in vivo models (e.g., rabbit pulmonary arteries for norepinephrine release assays). These models allow direct measurement of receptor interactions and neurotransmitter dynamics. Standardized protocols should include controls for tissue specificity, metabolite interference (e.g., EGYT-2760), and ethical approvals for animal use .

Q. What analytical techniques are validated for quantifying this compound and its metabolites in biological samples?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. For example, Staack et al. (2002) validated GC-MS for detecting this compound metabolites in urine, emphasizing calibration with internal standards and matrix-matched controls to address variability in ionization efficiency .

Q. How should researchers design reproducible protocols for studying this compound’s effects on neurotransmitter release?

Methodological Answer: Protocols must specify tissue preparation (e.g., cortical slices), stimulation methods (e.g., potassium-induced depolarization), and data normalization (e.g., baseline correction). Magyar et al. (1986) demonstrated reproducibility by detailing reagent sources, incubation times, and statistical thresholds for significance (e.g., p < 0.05 using ANOVA) .

Advanced Research Questions

Q. How can interspecies variability in this compound’s pharmacokinetics be addressed when extrapolating preclinical data to humans?

Methodological Answer: Use allometric scaling and physiologically based pharmacokinetic (PBPK) modeling to adjust for metabolic rate differences. For instance, Szucks et al. (1987) compared rat and human liver microsomes to predict metabolite formation rates, supplemented by in vitro-in vivo extrapolation (IVIVE) techniques .

Q. What strategies reconcile discrepancies between this compound’s reported serotonin agonist vs. antagonist activities?

Methodological Answer: Conduct concentration-response assays across tissue types (e.g., retina vs. brain slices) to identify tissue-specific receptor affinities. Malomvolgyi et al. (1991) resolved contradictions by testing EGYT-475 and EGYT-2760 at varying concentrations (10 nM–100 µM), revealing dual agonism/antagonism dependent on dosage and tissue context .

Q. How should toxicity studies be designed for this compound given limited safety pharmacology data?

Methodological Answer: Implement tiered testing: (1) in silico toxicity prediction (e.g., QSAR models), (2) acute toxicity assays in rodents (OECD Guideline 423), and (3) chronic exposure studies with histopathological endpoints. Address polydrug use confounders by including control groups exposed to this compound alone, as highlighted in EMCDDA case reports .

Q. What statistical approaches are recommended for analyzing conflicting dose-response data in this compound studies?